![molecular formula C28H31N3O2 B3017388 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 429643-63-0](/img/structure/B3017388.png)
2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities, including anticonvulsant properties as seen in the related compound 2-acetamido-N-benzyl-2-(methoxyamino)acetamide . The structure of the compound suggests potential for interaction with biological targets, possibly through hydrogen bonding and hydrophobic interactions, as indicated by the presence of both hydrophilic and hydrophobic areas in similar molecules .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the case of the related 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, the starting material was substituted 1,2-phenylenediamine, which suggests a similar starting point could be used for the synthesis of the compound . The synthesis process would likely involve multiple steps, including the formation of the benzimidazole core followed by subsequent functionalization to introduce the benzyl, ethoxymethyl, and 2-ethyl-6-methylphenyl groups.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be quite complex, with the potential for various conformations. For instance, in the related compound 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the conformation is influenced by the interplanar angle between amide groups, which can affect the overall shape and reactivity of the molecule . The specific angles and conformations of the compound would need to be determined through crystallographic analysis to understand its precise three-dimensional structure.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a variety of chemical reactions, often as intermediates in the synthesis of pharmaceuticals. The functional groups present in the compound, such as the acetamide moiety, suggest that it could engage in reactions typical of amides, including nucleophilic acyl substitution. The presence of an ethoxymethyl group also implies potential reactivity through ether formation or cleavage reactions. The benzyl and 2-ethyl-6-methylphenyl groups may be involved in electrophilic aromatic substitution reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, as seen in related compounds, suggests that it would have a propensity to form hydrogen bonds, which could affect its solubility and boiling point . The planarity of the benzimidazole core and the presence of hydrophobic substituents would influence the compound's melting point and its interactions with biological membranes. The exact properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and NMR spectroscopy.
Applications De Recherche Scientifique
Antibacterial Activity
Compounds with similar structures have been synthesized and evaluated for their antibacterial properties. For example, derivatives based on benzimidazole and pyramidine structures have been tested against different bacterial strains, demonstrating significant antibacterial activity. These findings suggest potential applications in developing new antibacterial agents to combat resistant bacterial infections (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).
Antitumor and Anticancer Activity
Research on compounds with similar structural features has explored their antitumor and anticancer potential. Studies have synthesized and tested various derivatives for their efficacy against different cancer cell lines. These efforts aim to identify novel compounds that could serve as leads for developing new anticancer drugs, highlighting the importance of such chemical structures in cancer research (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antioxidant Activity
The antioxidant potential of compounds bearing benzimidazole structures has been investigated, indicating their possible role in protecting against oxidative stress. Such properties are crucial in the context of developing therapeutic agents aimed at mitigating oxidative damage in various diseases, including neurodegenerative disorders (K. Chkirate, S. Fettach, K. Karrouchi, 2019).
Imaging and Diagnostic Applications
Some derivatives have been developed as radioligands for imaging purposes, such as positron emission tomography (PET), to study specific receptors in the brain. This application is critical for advancing diagnostic tools and understanding various neurological conditions, demonstrating the broad applicability of such compounds in medical research (Cyrille Thominiaux, F. Mattner, I. Greguric, 2007).
Drug Metabolism Studies
Research involving structurally similar chloroacetamide herbicides has shed light on their metabolism in human and rat liver microsomes, contributing to a better understanding of the metabolic pathways and potential toxicological implications of such compounds. Such studies are vital for assessing the safety and environmental impact of new chemical entities (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . They are key components to functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives have been known to interact with various targets in different ways depending on their structure and the functional groups they carry .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways depending on their structure and the targets they interact with .
Pharmacokinetics
The structure of the compound, which includes six benzene rings and two weak basic nitrogens, suggests a higher degree of conjugation and perfect ionization efficiency . These properties could potentially influence its bioavailability.
Result of Action
It is known that imidazole derivatives can have a variety of effects at the molecular and cellular level depending on their structure and the targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of imidazole derivatives .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c1-4-23-15-11-12-21(3)28(23)31(20-33-5-2)27(32)19-30-25-17-10-9-16-24(25)29-26(30)18-22-13-7-6-8-14-22/h6-17H,4-5,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLOCBHFVDBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)
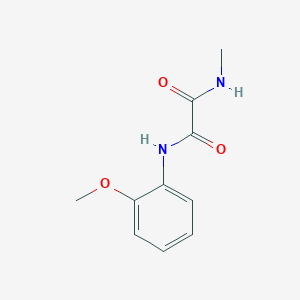
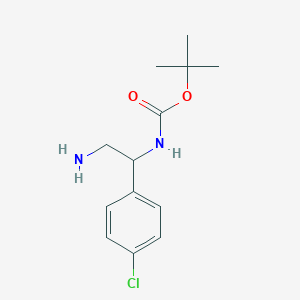
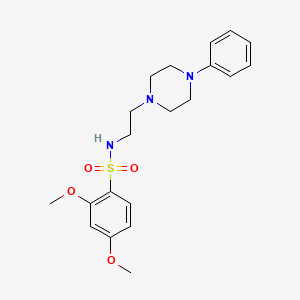
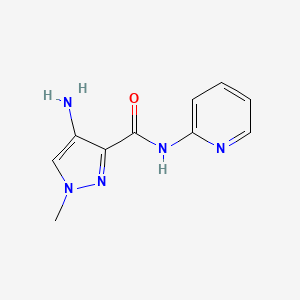

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)




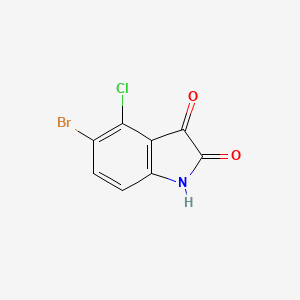
![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)
![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)